

Application Notes: Butyl Vinyl Ether as a Reactive Diluent in UV Curing

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Compound of Interest

Compound Name: Butyl vinyl ether

Cat. No.: B046470

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Introduction

Butyl vinyl ether (BVE) is a versatile and highly reactive monomer that serves as an effective reactive diluent in ultraviolet (UV) curing applications.[1] Reactive diluents are crucial components in UV-curable formulations, used to reduce the viscosity of high molecular weight oligomers and resins, facilitating application and improving flow and leveling.[2] Unlike non-reactive solvents that evaporate upon curing, reactive diluents become an integral part of the final cured polymer network, contributing to its physical and chemical properties.[2] BVE offers several advantages over traditional acrylate-based reactive diluents, including low toxicity, low viscosity, and high reactivity in both cationic and free-radical polymerization systems.[3]

Key Features and Benefits of **Butyl Vinyl Ether**:

- **Excellent Viscosity Reduction:** BVE is highly effective at reducing the viscosity of UV-curable formulations, even at low concentrations. This allows for the formulation of low-viscosity coatings, inks, and adhesives suitable for various application methods.[4][5]
- **High Reactivity:** The vinyl ether group in BVE is highly reactive and can undergo rapid polymerization upon exposure to UV radiation in the presence of a suitable photoinitiator.[3] [6] It can participate in both cationic and free-radical curing mechanisms.[4][7]
- **Cationic and Radical Cure Compatibility:** BVE is particularly well-suited for cationic UV curing, a process that is not inhibited by oxygen, leading to tack-free surfaces even when

cured in air.[6][8] It can also be copolymerized with acrylate monomers in free-radical systems.[4]

- **Improved Flexibility:** The incorporation of BVE into a polymer network can enhance the flexibility of the cured film.
- **Good Adhesion:** Formulations containing vinyl ethers have shown good adhesion to a variety of substrates, including plastics and metals.[4][9][10]
- **Low Toxicity Profile:** Compared to many acrylate monomers, **butyl vinyl ether** and other vinyl ethers generally exhibit a more favorable toxicological profile, with lower skin irritation potential.[3][4]

Performance Data

The following tables summarize the typical performance characteristics of UV-curable formulations containing **butyl vinyl ether**. The data is compiled from various sources and represents typical results. Actual performance will depend on the specific formulation, including the type and concentration of oligomers, photoinitiators, and other additives, as well as the curing conditions.

Table 1: Viscosity Reduction in an Epoxy Acrylate Formulation

Butyl Vinyl Ether (wt%)	Viscosity (mPa·s at 25°C)
0	5500
5	2100
10	850
15	400
20	200

Table 2: Effect of **Butyl Vinyl Ether** Concentration on Cured Film Properties

Butyl Vinyl Ether (wt%)	Pencil Hardness	Adhesion (ASTM D3359, Cross-hatch)	Chemical Resistance (MEK Double Rubs)
0	3H	5B	>200
10	H	5B	180
20	F	4B	150
30	HB	4B	120

Experimental Protocols

Protocol 1: Preparation of a UV-Curable Clear Coat using **Butyl Vinyl Ether**

Objective: To prepare a simple UV-curable clear coating for plastic substrates demonstrating the use of **butyl vinyl ether** as a reactive diluent.

Materials:

- Epoxy Acrylate Oligomer (e.g., Bisphenol A based)
- **Butyl Vinyl Ether (BVE)**
- Triarylsulfonium hexafluoroantimonate salt (cationic photoinitiator)
- Substrate: Polycarbonate or PET sheets
- Mixing vessel
- Mechanical stirrer
- Film applicator (e.g., wire-wound bar coater)
- UV curing system (medium-pressure mercury lamp)

Procedure:

- Formulation Preparation:

- In a shaded mixing vessel to prevent premature curing, add 70 parts by weight of the epoxy acrylate oligomer.
- While stirring, slowly add 30 parts by weight of **butyl vinyl ether**.
- Continue mixing until a homogeneous mixture is obtained.
- Add 3 parts by weight of the cationic photoinitiator to the mixture.
- Stir thoroughly until the photoinitiator is completely dissolved. Avoid introducing air bubbles.
- Coating Application:
 - Clean the surface of the plastic substrate with isopropyl alcohol to remove any contaminants.
 - Using a film applicator, apply a thin, uniform film of the formulation onto the substrate. Aim for a wet film thickness of approximately 25 μm .
- UV Curing:
 - Immediately after application, place the coated substrate on the conveyor of the UV curing system.
 - Cure the coating by passing it under the UV lamp at a conveyor speed that delivers a UV dose of approximately 300-500 mJ/cm^2 .
 - The coating should be tack-free immediately after curing.
- Evaluation:
 - After allowing the cured film to cool to room temperature, evaluate its properties, such as pencil hardness, adhesion, and solvent resistance, according to standard test methods (e.g., ASTM D3363, ASTM D3359).

Protocol 2: Real-Time Infrared (RTIR) Spectroscopy for Monitoring Cure Kinetics

Objective: To monitor the conversion of the vinyl ether and acrylate double bonds during UV curing to determine the reaction kinetics.

Materials:

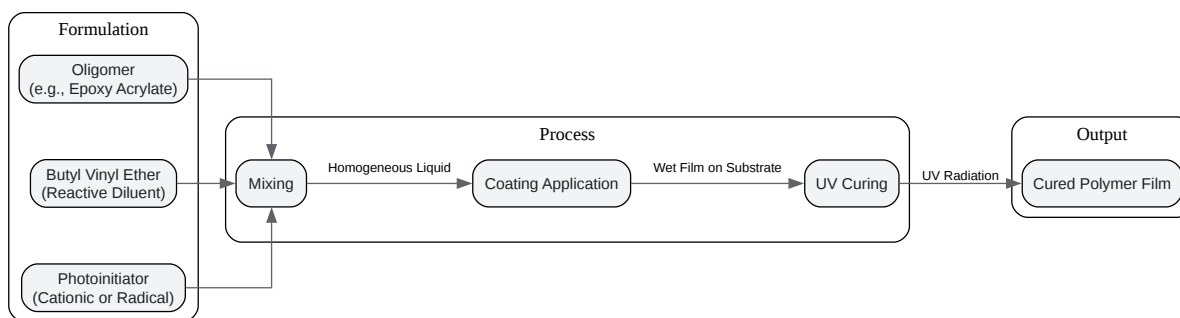
- UV-curable formulation containing **butyl vinyl ether** and an acrylate monomer
- Free-radical photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
- FTIR spectrometer equipped with a rapid scan accessory and a UV light source
- BaF₂ or KBr salt plates
- Spacers of known thickness (e.g., 25 µm)

Procedure:

- Sample Preparation:
 - Place a thin film of the liquid formulation between two salt plates separated by a spacer.
 - Mount the sample in the FTIR spectrometer.
- Data Acquisition:
 - Record an initial IR spectrum of the uncured sample. The characteristic absorption bands for the vinyl ether double bond (around 1620 cm⁻¹) and the acrylate double bond (around 1635 cm⁻¹ and 810 cm⁻¹) should be identified.
 - Start the UV irradiation of the sample.
 - Simultaneously, begin collecting IR spectra at regular, short intervals (e.g., every 100 milliseconds).
- Data Analysis:
 - For each spectrum, measure the peak area or height of the characteristic vinyl ether and acrylate absorption bands.

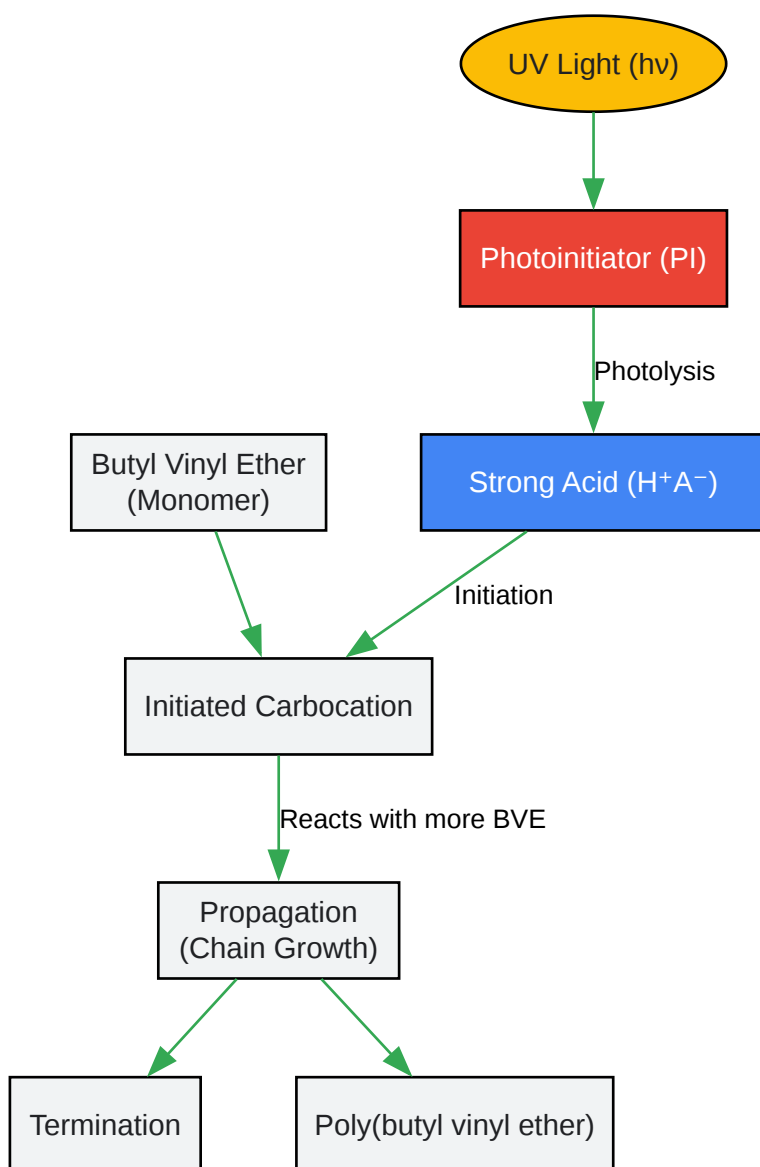
- Calculate the degree of conversion for each functional group as a function of irradiation time using the following formula: $\text{Conversion (\%)} = [1 - (A_t / A_0)] * 100$ where A_t is the absorbance at time 't' and A_0 is the initial absorbance.
- Plot the conversion versus time to obtain the polymerization profiles for both the vinyl ether and acrylate components.

Visualizations



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Caption: General workflow for UV curing with **butyl vinyl ether**.



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Caption: Simplified cationic polymerization pathway of **butyl vinyl ether**.

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